Furaquinocin C
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Overview
Description
Furaquinocin C is a natural product found in Streptomyces with data available.
Scientific Research Applications
Biosynthesis and Biochemical Characterization
Furaquinocin Biosynthesis and Enzymatic Function : Furaquinocin is a polyketide-isoprenoid hybrid (meroterpenoid) with antitumor properties, synthesized by Streptomyces sp. strain KO-3988. The enzyme Fur7 is identified as a prenyltransferase that plays a crucial role in attaching a geranyl group to polyketide scaffolds during furaquinocin biosynthesis. This process involves the conversion of 2-methoxy-3-methyl-flaviolin to furaquinocin. Fur7's substrate promiscuity and kinetic constants with different substrates have been characterized, revealing insights into its biochemical role in furaquinocin production (Kumano, Tomita, Nishiyama, & Kuzuyama, 2010).
Novel Furaquinocin Analogs Identification : Novel analogs of furaquinocin, such as Furaquinocins I and J, have been isolated from Streptomyces reveromyceticus. These compounds differ in their structural components attached to the naphthoquinone skeleton, expanding the understanding of furaquinocin's structural diversity and potential for new applications (Panthee et al., 2011).
Intermediate Identification in Furaquinocin Biosynthesis : The discovery of 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione as an early-stage intermediate in furaquinocin biosynthesis highlights the complex pathways involved in the formation of this meroterpenoid. This intermediate is produced by a series of enzymes in Streptomyces, providing a deeper understanding of the biosynthetic steps leading to furaquinocin (Isogai, Nishiyama, & Kuzuyama, 2012).
Gene Cluster for Furaquinocin Biosynthesis : The identification and expression of the gene cluster responsible for furaquinocin A biosynthesis in Streptomyces sp. strain KO-3988 have laid the foundation for understanding the genetic and molecular basis of furaquinocin production. This breakthrough facilitates further research into genetic manipulation for enhanced production or novel analogs (Kawasaki et al., 2006).
Synthesis and Therapeutic Potential
Total Synthesis of Furaquinocins : The development of a modular approach for the total synthesis of furaquinocin A, B, and E demonstrates significant progress in the chemical synthesis of these compounds. This synthesis method opens avenues for large-scale production and potential pharmaceutical applications (Trost, Thiel, & Tsui, 2003).
Therapeutic Application in Antibacterial Activity : Furaquinocin L, derived from Streptomyces sp., has shown activity against Gram-positive bacteria without cytotoxic effects, highlighting its potential as a novel antibacterial agent. This finding expands the therapeutic scope of furaquinocin beyond its known antitumor properties (Tistechok et al., 2022).
Properties
CAS No. |
134984-98-8 |
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Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methylpent-3-enyl)-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O5/c1-11(2)8-7-9-22(5)13(4)27-21-16-14(10-15(23)17(21)22)19(25)20(26-6)12(3)18(16)24/h8,10,13,23H,7,9H2,1-6H3 |
InChI Key |
GDSPWZDWUUGKIM-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)C |
Canonical SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)C |
Synonyms |
furaquinocin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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